N-benzyl-1H-indazol-7-amine
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Overview
Description
N-benzyl-1H-indazol-7-amine is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The structure of this compound consists of an indazole core with a benzyl group attached to the nitrogen atom at position 1 and an amine group at position 7.
Preparation Methods
The synthesis of N-benzyl-1H-indazol-7-amine can be achieved through various synthetic routes. One common method involves the cyclization of o-aminobenzylamines with hydrazine derivatives under acidic or basic conditions . Another approach includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed C-H amination, to form the indazole core . Industrial production methods often employ these catalytic processes due to their efficiency and high yields.
Chemical Reactions Analysis
N-benzyl-1H-indazol-7-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-benzyl-1H-indazol-7-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, transition metal catalysts, and various oxidizing or reducing agents
Scientific Research Applications
N-benzyl-1H-indazol-7-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Research is ongoing to explore its anticancer properties and its role as a kinase inhibitor in cancer therapy.
Industry: This compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of N-benzyl-1H-indazol-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory mediators like prostaglandins and cytokines .
Comparison with Similar Compounds
N-benzyl-1H-indazol-7-amine can be compared with other indazole derivatives, such as:
1H-indazole-3-carboxylic acid: Known for its anti-inflammatory properties.
2H-indazole: Used as a precursor in the synthesis of various pharmaceuticals.
3-phenyl-1H-indazole: Studied for its anticancer and antimicrobial activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C14H13N3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-benzyl-1H-indazol-7-amine |
InChI |
InChI=1S/C14H13N3/c1-2-5-11(6-3-1)9-15-13-8-4-7-12-10-16-17-14(12)13/h1-8,10,15H,9H2,(H,16,17) |
InChI Key |
HAXVYONICVXJQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC3=C2NN=C3 |
Origin of Product |
United States |
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